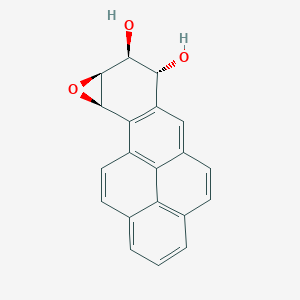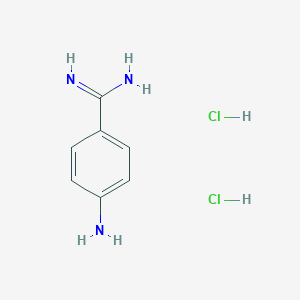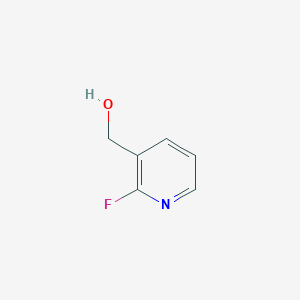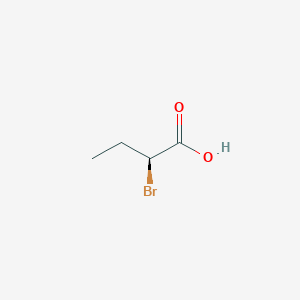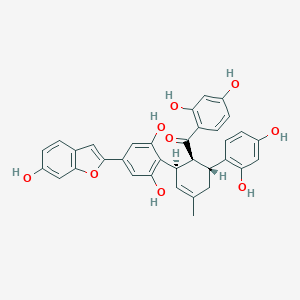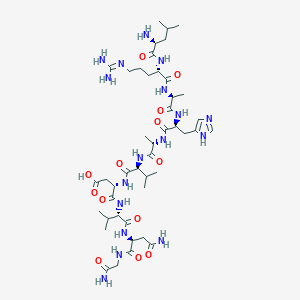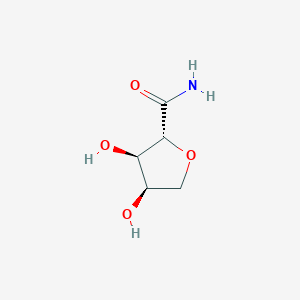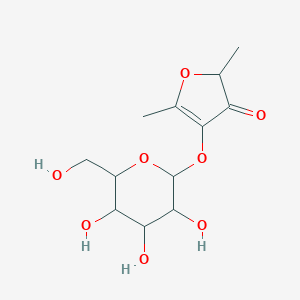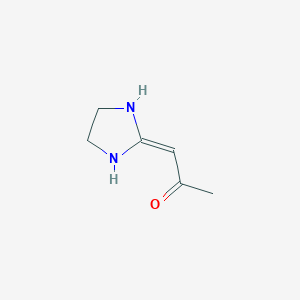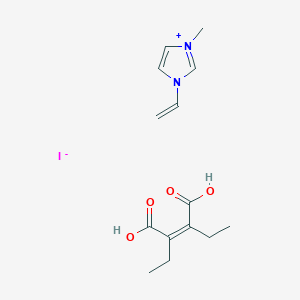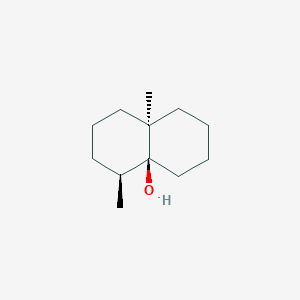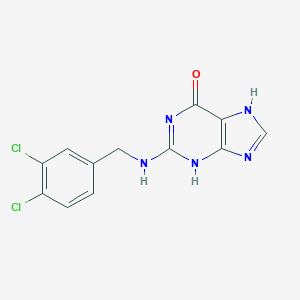
1-Propan-2-yl-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propan-2-yl-2,3-dihydro-1H-indene, also known as tetrahydronaphthalene, is a colorless liquid that is widely used in the chemical industry. Its unique chemical properties make it a valuable compound for various scientific research applications. In
Mécanisme D'action
The mechanism of action of 1-Propan-2-yl-2,3-dihydro-1H-indene is not well understood. However, it is believed to act as a hydrogen donor in various chemical reactions. It is also known to act as a reducing agent in certain chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1-Propan-2-yl-2,3-dihydro-1H-indene. However, it is known to be a mild irritant to the skin and eyes and can cause respiratory irritation if inhaled. It is not known to have any significant toxic effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Propan-2-yl-2,3-dihydro-1H-indene in lab experiments is its unique chemical properties. It is a good solvent for a wide range of organic compounds and has a relatively low boiling point, making it easy to remove from reaction mixtures. However, its low flash point and potential for respiratory irritation make it a hazardous material to work with.
Orientations Futures
There are numerous future directions for the scientific research of 1-Propan-2-yl-2,3-dihydro-1H-indene. One area of interest is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of interest is the exploration of its potential as a hydrogen donor in various chemical reactions. Additionally, there is potential for the compound to be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals.
Conclusion:
1-Propan-2-yl-2,3-dihydro-1H-indene is a valuable compound for various scientific research applications. Its unique chemical properties make it a useful solvent and starting material for the synthesis of various organic compounds. While there is limited information available on its biochemical and physiological effects, it is not known to have any significant toxic effects on humans or animals. There are numerous future directions for the scientific research of 1-Propan-2-yl-2,3-dihydro-1H-indene, including the development of new synthetic methods and exploration of its potential as a hydrogen donor in chemical reactions.
Méthodes De Synthèse
The synthesis of 1-Propan-2-yl-2,3-dihydro-1H-indene can be achieved through various methods. One of the most common methods is the catalytic hydrogenation of naphthalene using a palladium catalyst. Another method involves the reduction of naphthalene using sodium in the presence of ethanol. The yield of the synthesis process varies depending on the method used, but typically ranges from 60% to 80%.
Applications De Recherche Scientifique
1-Propan-2-yl-2,3-dihydro-1H-indene has numerous scientific research applications. It is commonly used as a solvent in organic chemistry experiments due to its unique chemical properties. It is also used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Propriétés
Numéro CAS |
137823-73-5 |
|---|---|
Nom du produit |
1-Propan-2-yl-2,3-dihydro-1H-indene |
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
1-propan-2-yl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16/c1-9(2)11-8-7-10-5-3-4-6-12(10)11/h3-6,9,11H,7-8H2,1-2H3 |
Clé InChI |
FLUHDWXWFRCIFJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC2=CC=CC=C12 |
SMILES canonique |
CC(C)C1CCC2=CC=CC=C12 |
Synonymes |
1H-Indene,2,3-dihydro-1-(1-methylethyl)-,(+)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



